3,6-Dichloro-5-nitropyridazin-4-amine 3,6-Dichloro-5-nitropyridazin-4-amine
Brand Name: Vulcanchem
CAS No.: 28682-68-0
VCID: VC2360133
InChI: InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
SMILES: C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
Molecular Formula: C4H2Cl2N4O2
Molecular Weight: 208.99 g/mol

3,6-Dichloro-5-nitropyridazin-4-amine

CAS No.: 28682-68-0

Cat. No.: VC2360133

Molecular Formula: C4H2Cl2N4O2

Molecular Weight: 208.99 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dichloro-5-nitropyridazin-4-amine - 28682-68-0

Specification

CAS No. 28682-68-0
Molecular Formula C4H2Cl2N4O2
Molecular Weight 208.99 g/mol
IUPAC Name 3,6-dichloro-5-nitropyridazin-4-amine
Standard InChI InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
Standard InChI Key YFPAFTNZJFLJNW-UHFFFAOYSA-N
SMILES C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
Canonical SMILES C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N

Introduction

Chemical Structure and Properties

3,6-Dichloro-5-nitropyridazin-4-amine features a pyridazine ring with strategically positioned functional groups that contribute to its reactivity and pharmaceutical relevance. The compound contains two chlorine atoms at positions 3 and 6, a nitro group at position 5, and an amino group at position 4 of the pyridazine ring.

Basic Identification

The compound is identified by the following parameters:

PropertyValue
CAS Number28682-68-0
Molecular FormulaC₄H₂Cl₂N₄O₂
Molecular Weight208.99 g/mol
IUPAC Name3,6-dichloro-5-nitropyridazin-4-amine
PubChem CID12913093

These identification parameters are essential for regulatory compliance and scientific documentation in research settings .

Physical Properties

The physical properties of 3,6-Dichloro-5-nitropyridazin-4-amine contribute to its handling characteristics and applications:

Physical PropertyDescription
AppearanceNot explicitly stated in available data
SolubilityLimited information in standard organic solvents
Storage Conditions2-8°C with argon filling recommended
StabilityRequires proper storage to maintain integrity

The compound's physical characteristics necessitate specific storage conditions to maintain its stability and reactivity for research applications .

Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
InChIKeyYFPAFTNZJFLJNW-UHFFFAOYSA-N
SMILESC1(=C(C(=NN=C1Cl)Cl)N+[O-])N

These identifiers facilitate precise compound identification in chemical databases and literature searches .

Structural Characteristics

The unique arrangement of functional groups in 3,6-Dichloro-5-nitropyridazin-4-amine contributes to its chemical behavior and applications.

Functional Groups

The compound contains several key functional groups:

  • Pyridazine ring - A six-membered heterocyclic structure containing two adjacent nitrogen atoms

  • Chlorine substituents - Located at positions 3 and 6, providing sites for nucleophilic substitution

  • Nitro group - At position 5, serving as an electron-withdrawing group that enhances reactivity

  • Amino group - At position 4, offering a site for further functionalization

The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an electronic distribution that influences the compound's reactivity patterns .

Structural Significance

The structural arrangement of 3,6-Dichloro-5-nitropyridazin-4-amine is particularly important for its chemical behavior:

  • The chlorine atoms serve as leaving groups in nucleophilic aromatic substitution reactions

  • The nitro group activates the adjacent positions for nucleophilic attack

  • The amino group provides hydrogen bonding capabilities and can participate in further derivatization

This combination of features makes it valuable as a synthetic intermediate in pharmaceutical development .

Applications in Pharmaceutical Research

3,6-Dichloro-5-nitropyridazin-4-amine has significant applications in pharmaceutical research and development.

Drug Development

The compound serves as a key intermediate in developing pharmaceutical compounds with specific biological activities:

  • Antimicrobial agents - The structure allows for modifications that can target bacterial cell processes

  • Anticancer compounds - Derivatives may exhibit properties that interfere with cancer cell proliferation

  • Novel therapeutics - The versatile structure enables the creation of molecules with diverse pharmacological properties

These applications stem from the compound's ability to undergo further chemical modifications to optimize biological activity .

Structure-Activity Relationships

The relationship between structure and activity is critical for pharmaceutical applications:

  • The chlorine substituents provide sites for introducing pharmacophores through nucleophilic substitution

  • The nitro group can be modified or reduced to create compounds with different electronic properties

  • The amino group allows for additional functionalization through various reactions

These structural features make 3,6-Dichloro-5-nitropyridazin-4-amine valuable in medicinal chemistry research focusing on structure-activity relationships .

Agricultural Applications

Beyond pharmaceutical applications, 3,6-Dichloro-5-nitropyridazin-4-amine has relevance in agrochemical research.

Agrochemical Development

The compound contributes to agrochemical development in several ways:

  • Pesticide research - As a building block for potential new pesticide compounds

  • Herbicide development - The structure allows for modifications that may target plant-specific pathways

  • Crop protection advancements - Contributing to the creation of more effective and environmentally friendly agrochemicals

These applications align with ongoing efforts to develop more targeted and efficient agricultural chemicals .

Structure-Based Design

The structural features of 3,6-Dichloro-5-nitropyridazin-4-amine are advantageous for agrochemical development:

  • The chlorinated pyridazine core provides stability and specific binding properties

  • The functional groups allow for selective interactions with biological targets

  • The potential for further modification enables optimization of properties such as solubility and environmental persistence

These characteristics make it useful in the design of compounds with specific agricultural applications .

Comparison with Similar Compounds

Comparing 3,6-Dichloro-5-nitropyridazin-4-amine with structurally related compounds provides insights into its unique properties and applications.

Related Pyridazine Derivatives

Several related compounds share structural similarities but differ in specific substitution patterns:

CompoundStructural DifferencesCAS Number
4,5-Dichloro-6-nitropyridazin-3-olContains hydroxyl group instead of amino group13645-43-7
3-chloro-2,6-difluoro-5-nitropyridin-4-aminePyridine ring with different halogen substitution405230-89-9
2,6-Dichloro-3,5-dinitropyridin-4-aminePyridine ring with two nitro groups650140-90-2

These differences in structure lead to distinct chemical behaviors and applications .

Functional Comparisons

The functional properties of 3,6-Dichloro-5-nitropyridazin-4-amine compared to similar compounds reveal important distinctions:

  • Reactivity patterns - Different substitution patterns result in varying reactivity toward nucleophiles

  • Biological activity - Specific arrangement of functional groups influences interactions with biological targets

  • Physical properties - Substitution patterns affect solubility, melting point, and other physical characteristics

Understanding these comparisons helps researchers select the most appropriate compound for specific applications .

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